Cas no 97984-63-9 ((R)-Benzyl 2-Amino-3-(4-hydroxyphenyl)propanoate 4-methylbenzenesulfonate)

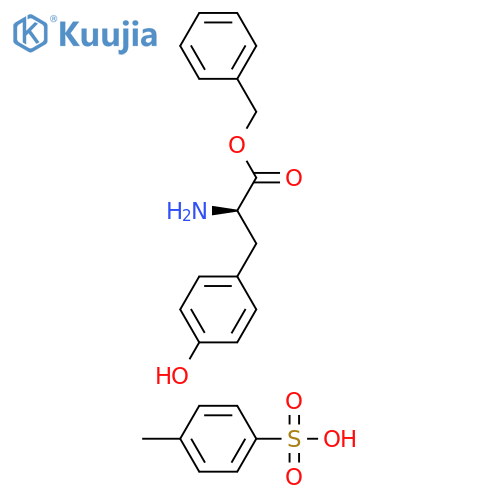

97984-63-9 structure

商品名:(R)-Benzyl 2-Amino-3-(4-hydroxyphenyl)propanoate 4-methylbenzenesulfonate

CAS番号:97984-63-9

MF:C23H25NO6S

メガワット:443.512705564499

MDL:MFCD00136658

CID:801478

PubChem ID:56777385

(R)-Benzyl 2-Amino-3-(4-hydroxyphenyl)propanoate 4-methylbenzenesulfonate 化学的及び物理的性質

名前と識別子

-

- D-TYROSINE-OBZL P-TOSYLATE

- (R)-Benzyl 2-amino-3-(4-hydroxyphenyl)propanoate 4-methylbenzenesulfonate

- benzyl 2-amino-3-(4-hydroxyphenyl)propanoate,4-methylbenzenesulfonic acid

- D-Tyrosine benzyl ester 4-toluenesulfonate salt

- H-D-Tyr-OBzl · p-tosylate

- H-D-Tyr-Obzl TOSOH

- H-D-Tyr-OBzl·Tos

- H-D-Tyr-OBzl.TOSOH

- H-D-Tyr-OBzl·p-tosylate

- D-TYR-OBZL TSOH

- benzyl (2R)-2-amino-3-(4-hydroxyphenyl)propanoate;4-methylbenzenesulfonic acid

- 97984-63-9

- SCHEMBL12615481

- AKOS015905821

- Benzyl D-tyrosinate p-toluenesulfonate

- DS-7888

- CS-0156264

- H-D-Tyr-OBzl p-tosylate

- MFCD00136658

- toluenesulfonic acid benzyl (2R)-2-amino-3-(4-hydroxyphenyl)propanoate

- BENZYL (2R)-2-AMINO-3-(4-HYDROXYPHENYL)PROPANOATE; PARA-TOLUENE SULFONATE

- C23H25NO6S

- H-D-Tyr-OBzl.Tos-OH

- (R)-Benzyl 2-Amino-3-(4-hydroxyphenyl)propanoate 4-methylbenzenesulfonate

-

- MDL: MFCD00136658

- インチ: 1S/C16H17NO3.C7H8O3S/c17-15(10-12-6-8-14(18)9-7-12)16(19)20-11-13-4-2-1-3-5-13;1-6-2-4-7(5-3-6)11(8,9)10/h1-9,15,18H,10-11,17H2;2-5H,1H3,(H,8,9,10)/t15-;/m1./s1

- InChIKey: PJGVHBLZZQDFFM-XFULWGLBSA-N

- ほほえんだ: S(C1C=CC(C)=CC=1)(O)(=O)=O.C(C1C=CC(O)=CC=1)[C@@H](N)C(=O)OCC1C=CC=CC=1

計算された属性

- せいみつぶんしりょう: 443.14025869g/mol

- どういたいしつりょう: 443.14025869g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 7

- 重原子数: 31

- 回転可能化学結合数: 7

- 複雑さ: 500

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 135Ų

(R)-Benzyl 2-Amino-3-(4-hydroxyphenyl)propanoate 4-methylbenzenesulfonate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM195236-25g |

benzyl D-tyrosinate 4-methylbenzenesulfonate |

97984-63-9 | 95% | 25g |

$277 | 2024-07-18 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | R26440-1g |

(R)-Benzyl 2-amino-3-(4-hydroxyphenyl)propanoate 4-methylbenzenesulfonate |

97984-63-9 | 1g |

¥106.0 | 2021-09-08 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1226904-10g |

(R)-Benzyl 2-amino-3-(4-hydroxyphenyl)propanoate 4-methylbenzenesulfonate |

97984-63-9 | 95% | 10g |

¥503.00 | 2024-04-23 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | R26440-5g |

(R)-Benzyl 2-amino-3-(4-hydroxyphenyl)propanoate 4-methylbenzenesulfonate |

97984-63-9 | 5g |

¥436.0 | 2021-09-08 | ||

| Chemenu | CM195236-10g |

benzyl D-tyrosinate 4-methylbenzenesulfonate |

97984-63-9 | 95% | 10g |

$117 | 2021-06-09 | |

| abcr | AB314223-25 g |

D-Tyrosine benzyl ester 4-toluenesulfonate salt, 95% (H-D-Tyr-OBzzl.TsOH); . |

97984-63-9 | 95% | 25g |

€450.00 | 2023-04-26 | |

| abcr | AB314223-10 g |

D-Tyrosine benzyl ester 4-toluenesulfonate salt, 95% (H-D-Tyr-OBzzl.TsOH); . |

97984-63-9 | 95% | 10g |

€237.50 | 2023-04-26 | |

| Chemenu | CM195236-10g |

benzyl D-tyrosinate 4-methylbenzenesulfonate |

97984-63-9 | 95% | 10g |

$121 | 2024-07-18 | |

| 1PlusChem | 1P006AV2-5g |

D-Tyrosine benzyl ester 4-toluenesulfonate salt |

97984-63-9 | 95% | 5g |

$83.00 | 2025-02-21 | |

| 1PlusChem | 1P006AV2-1g |

D-Tyrosine benzyl ester 4-toluenesulfonate salt |

97984-63-9 | 95% | 1g |

$33.00 | 2025-02-21 |

(R)-Benzyl 2-Amino-3-(4-hydroxyphenyl)propanoate 4-methylbenzenesulfonate 関連文献

-

Nadia Sebbar,Henning Bockhorn,Joseph W. Bozzelli Phys. Chem. Chem. Phys., 2002,4, 3691-3703

-

Andrew L. Johnson,Matthew G. Davidson,Yolanda Pérez,Matthew D. Jones,Nicolas Merle,Paul R. Raithby,Stephen P. Richards Dalton Trans., 2009, 5551-5558

-

J. Sayago,U. Shafique,F. Soavi,F. Cicoira,C. Santato J. Mater. Chem. C, 2014,2, 10273-10276

-

Hong Xu,Ke Ni,Xiaokun Li,Guangzong Fang,Guohong Fan RSC Adv., 2017,7, 51403-51410

-

Pengchong Xue,Jiabao Sun,Peng Chen,Peng Gong,Boqi Yao,Zhenqi Zhang,Chong Qian,Ran Lu J. Mater. Chem. C, 2015,3, 4086-4092

97984-63-9 ((R)-Benzyl 2-Amino-3-(4-hydroxyphenyl)propanoate 4-methylbenzenesulfonate) 関連製品

- 1738-78-9(L-Phenylalanine benzyl ester p-toluenesulfonate)

- 53587-11-4(L-Tyrosine Benzyl Ester 4-Toluenesulfonate)

- 125441-05-6(L-Tyrosine Allyl Ester 4-Toluenesulfonate Salt)

- 119290-61-8(Dl-Phenylalanine Benzyl Ester 4-Toluenesulfonate Salt)

- 2137843-12-8(Cyclohexanesulfonamide, N,3,4-trimethyl-)

- 172514-47-5(4-amino-2,6-dichlorobenzene-1-sulfonamide)

- 926141-91-5(N-(1-cyanocyclohexyl)-2-{[5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide)

- 109153-46-0(2-methyl-N-9H-purin-6-yl-Propanamide)

- 393835-65-9(5-Amino-N-acetyltryptamine)

- 895642-50-9(3-(4-chlorobenzenesulfonyl)-N-(4-methoxyphenyl)methyl-6-methylquinolin-4-amine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:97984-63-9)(R)-Benzyl 2-Amino-3-(4-hydroxyphenyl)propanoate 4-methylbenzenesulfonate

清らかである:99%

はかる:25g

価格 ($):267.0